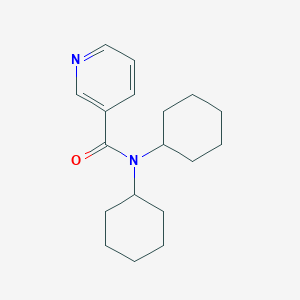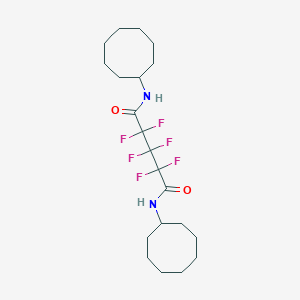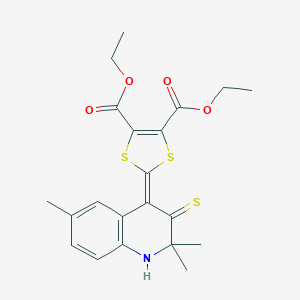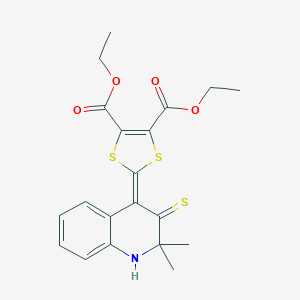![molecular formula C31H28N2O4 B413090 5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413090.png)
5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound characterized by its unique structural features This compound contains a nitro-substituted phenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Nitro-Substituted Phenyl Group: This can be achieved through nitration of 2,5-dimethylphenyl derivatives using a mixture of concentrated nitric acid and sulfuric acid.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling Reactions: The nitro-substituted phenyl group and the furan ring are then coupled using Suzuki or Heck coupling reactions, which require palladium catalysts and appropriate ligands.
Formation of the Tetrahydrobenzo[a]phenanthridinone Core: This step involves cyclization reactions, often using Friedel-Crafts acylation followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals due to its bioactive properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: Contains a nitrofuran moiety and is used in similar applications.
5-(5-{3-nitro-2,5-dimethylphenyl}-2-furyl)methylene-2,4,6(1H,3H,5H)-pyrimidinetrione: Shares structural similarities and is used in material science.
Propiedades
Fórmula molecular |
C31H28N2O4 |
|---|---|
Peso molecular |
492.6g/mol |
Nombre IUPAC |
5-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C31H28N2O4/c1-17-13-21(18(2)24(14-17)33(35)36)26-11-12-27(37-26)30-29-22(15-31(3,4)16-25(29)34)28-20-8-6-5-7-19(20)9-10-23(28)32-30/h5-14,30,32H,15-16H2,1-4H3 |
Clave InChI |
ZJZQKLBVBCKJRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65 |
SMILES canónico |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole](/img/structure/B413011.png)


![N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide](/img/structure/B413015.png)



![2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413023.png)
![Tetraethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413024.png)
![2,3,4',5'-tetrakis(ethoxycarbonyl)-8-methoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1',3']-dithiole)](/img/structure/B413026.png)



